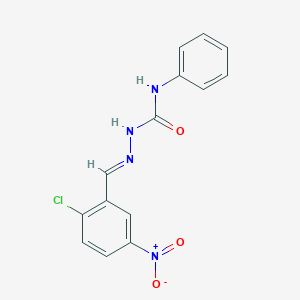
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the reaction of 3-methylphenyl isothiocyanate with 5-nitrothiophene-2-carbaldehyde in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide.
Condensation: Aldehydes or ketones, in the presence of an acid catalyst like hydrochloric acid.
Major Products Formed
Reduction: 1-(3-methylphenyl)-3-[(E)-(5-aminothiophen-2-yl)methylideneamino]thiourea.
Substitution: Various substituted thioureas depending on the nucleophile used.
Condensation: Schiff bases with different aldehydes or ketones.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an enzyme inhibitor or a ligand for studying protein interactions.
Medicine: Possible applications in drug development, particularly in designing compounds with antimicrobial or anticancer properties.
Industry: Use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitro and thiourea groups could interact with various molecular targets, affecting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]urea: Similar structure but with an oxygen atom instead of sulfur.
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]guanidine: Contains a guanidine group instead of thiourea.
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]carbamate: Contains a carbamate group instead of thiourea.
Uniqueness
5-nitro-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to the presence of both the nitrothiophene and thiourea moieties, which can impart distinct chemical and biological properties
Propiedades
Número CAS |
5280-20-6 |
|---|---|
Fórmula molecular |
C13H12N4O2S2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C13H12N4O2S2/c1-9-3-2-4-10(7-9)15-13(20)16-14-8-11-5-6-12(21-11)17(18)19/h2-8H,1H3,(H2,15,16,20)/b14-8+ |
Clave InChI |
LDIYKAIBQSIQBY-RIYZIHGNSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=C(S2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=C(S2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE](/img/structure/B323923.png)

![N-[(2-bromophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B323928.png)
![2-{5-[2-(anilinocarbonyl)hydrazino]-5-oxopentanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323930.png)
![N~1~-(4-METHYLPHENYL)-2-[(Z)-1-PHENYLPROPYLIDENE]-1-HYDRAZINECARBOTHIOAMIDE](/img/structure/B323931.png)
![1-[1,1'-biphenyl]-4-ylethanone N-(3-methylphenyl)thiosemicarbazone](/img/structure/B323932.png)




![1-[[(E)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323942.png)


![1-[[(Z)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B323946.png)
